Butyl 3-hydroxy-3,5-dimethylhex-4-enoate
Description
Butyl 3-hydroxy-3,5-dimethylhex-4-enoate is a branched-chain ester featuring a hydroxyl group at the C3 position, methyl substituents at C3 and C5, and a conjugated double bond at C2. Its ester group (butyl chain) enhances lipophilicity, influencing solubility and bioavailability.
Properties
CAS No. |
54074-74-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
butyl 3-hydroxy-3,5-dimethylhex-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-6-7-15-11(13)9-12(4,14)8-10(2)3/h8,14H,5-7,9H2,1-4H3 |
InChI Key |
QTFZJAKYCVIQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C)(C=C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound shares core features with several esters and acids reported in the evidence, differing in substituents, chain length, and functional groups:
Notes:
- Chain length and substituents : Longer chains (C8 vs. C6) and aromatic groups (e.g., diphenyl) alter lipophilicity and target binding .
- Functional groups: Oxo groups (4b) or carboxylic acids (3-hydroxy-3,3-diphenylpropanoic acid) modify reactivity and bioactivity .
- Double bond position : Conjugation at C4 (target compound) vs. C6 (2a, 4b) affects molecular rigidity and electronic properties .
Physicochemical Properties
Data for the target compound are extrapolated from analogs:
| Property | This compound* | Ethyl (±)-3-hydroxy-3,7-dimethyloctanoate (13) | 3-Hydroxy-3,3-diphenylpropanoic acid |
|---|---|---|---|
| Molecular weight | ~188.22 g/mol (calculated) | 216.32 g/mol | 242.27 g/mol |
| Solubility | Low (lipophilic ester) | Soluble in organic solvents (oil) | Moderate (carboxylic acid) |
| Boiling point | ~250–270°C (estimated) | Not reported | Decomposes before boiling |
Notes:
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